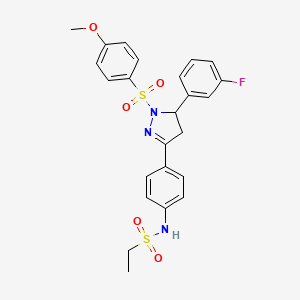
N-(4-(5-(3-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(5-(3-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C24H24FN3O5S2 and its molecular weight is 517.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(5-(3-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, identified by its CAS number 851783-08-9, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C24H24FN3O5S2 |
| Molecular Weight | 517.6 g/mol |
| Structural Features | Contains a pyrazole ring and sulfonamide group |
Research indicates that compounds with a pyrazole nucleus often exhibit various biological activities due to their ability to interact with multiple biological targets. Key mechanisms include:
- Inhibition of COX Enzymes : Similar compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. For instance, a related compound demonstrated an IC50 value of 0.2 μM against COX-II, indicating potent anti-inflammatory activity .
- Antioxidant Properties : Molecular docking studies suggest that this compound may possess significant antioxidant capabilities, which are crucial in mitigating oxidative stress-related damage in cells .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is supported by various studies. The compound's structure allows it to inhibit pro-inflammatory pathways effectively. For example, compounds with similar pyrazole structures have been documented to reduce inflammation markers in vitro and in vivo.
Anticancer Potential
Research has indicated that pyrazole derivatives can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through modulation of signaling pathways involved in cell proliferation and survival .
Case Studies
- Study on Pyrazole Derivatives : A study involving a series of pyrazole derivatives reported that compounds with similar structural motifs displayed varying degrees of cytotoxicity against different cancer cell lines, suggesting that structural modifications could enhance biological activity .
- COX-II Inhibition Research : In a comparative analysis of several pyrazole derivatives for COX-II inhibition, it was found that modifications at specific positions on the pyrazole ring significantly affected their inhibitory potency. The compound discussed here could potentially be optimized for enhanced efficacy against COX enzymes .
特性
IUPAC Name |
N-[4-[3-(3-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O5S2/c1-3-34(29,30)27-20-9-7-17(8-10-20)23-16-24(18-5-4-6-19(25)15-18)28(26-23)35(31,32)22-13-11-21(33-2)12-14-22/h4-15,24,27H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNUTBYSLTUQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














